3,5-Dihydroxy-4-acetyltoluene

Description

BenchChem offers high-quality 3,5-Dihydroxy-4-acetyltoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dihydroxy-4-acetyltoluene including the price, delivery time, and more detailed information at info@benchchem.com.

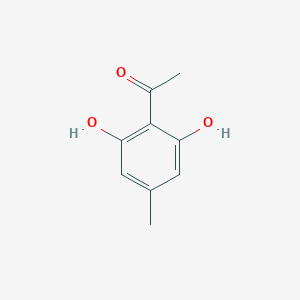

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYUORWXJSURNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439541 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-34-0 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dihydroxy-4-acetyltoluene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3,5-Dihydroxy-4-acetyltoluene (p-Orcacetophenone)

Abstract

3,5-Dihydroxy-4-acetyltoluene, also known as p-Orcacetophenone or 2',6'-Dihydroxy-4'-methylacetophenone, is a valuable acetophenone derivative.[1][2] It serves as a critical building block and intermediate in the synthesis of various high-value compounds, including pharmaceuticals like sodium-glucose co-transporter 2 (SGLT2) inhibitors for antidiabetic agents and specialized agrochemicals.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causality behind critical process choices, focusing on the direct Friedel-Crafts acylation of Orcinol and the alternative Fries Rearrangement pathway.

Introduction: Significance and Synthetic Strategy

The molecular structure of 3,5-Dihydroxy-4-acetyltoluene, featuring a polysubstituted phenolic ring, presents a unique synthetic challenge, primarily centered on achieving regiochemical control during electrophilic substitution. The two hydroxyl groups and the methyl group on the benzene ring are all ortho-, para-directing, creating a complex activation pattern that must be navigated to ensure the acetyl group is introduced at the desired C-4 position.

This guide will focus on the most industrially relevant and scientifically robust method for its preparation: the direct acylation of 3,5-dihydroxytoluene (Orcinol).

Key Synthetic Approaches:

-

Direct Friedel-Crafts Acylation: The most straightforward approach, involving the direct electrophilic substitution of an acetyl group onto the Orcinol ring using a Lewis acid catalyst.

-

The Fries Rearrangement: An alternative two-step method where Orcinol is first converted to its diacetate ester, followed by a Lewis acid-catalyzed intramolecular rearrangement to form the target hydroxyaryl ketone.[3][4]

We will begin by detailing the Friedel-Crafts pathway, as it is a more direct route, followed by a discussion of the Fries Rearrangement as a viable alternative.

Primary Pathway: Friedel-Crafts Acylation of Orcinol

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming C-C bonds and producing aryl ketones.[5] In the context of Orcinol, a highly activated aromatic substrate, the reaction proceeds readily but requires careful control to ensure acylation at the C-4 position, which is sterically accessible and electronically activated by both hydroxyl groups.

Mechanistic Principle

The reaction is catalyzed by a Lewis acid, such as Boron trifluoride (BF₃) or Aluminum chloride (AlCl₃), which coordinates with the acylating agent (e.g., acetic anhydride).[6] This coordination polarizes the C=O bond, generating a highly electrophilic acylium ion (CH₃CO⁺) or a reactive acylium-Lewis acid complex. This electrophile is then attacked by the electron-rich Orcinol ring. The subsequent loss of a proton re-aromatizes the ring, yielding the final product. The Lewis acid also complexes with the phenolic hydroxyl groups, which can influence reactivity and requires the use of stoichiometric or excess amounts of the catalyst.[6]

Visualization: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation on Orcinol.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the acylation of substituted phenols.[1][7]

2.3.1. Reagent and Materials Data

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| Orcinol (anhydrous) | 124.14 | 12.4 g | 0.10 | Substrate |

| Acetic Anhydride | 102.09 | 11.2 mL (12.2 g) | 0.12 | Acylating Agent |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 35.5 mL (40.0 g) | 0.28 | Lewis Acid Catalyst |

| Dichloroethane (anhydrous) | 98.96 | 150 mL | - | Solvent |

| 2M Hydrochloric Acid | 36.46 | 200 mL | - | Quenching/Workup |

| Ethyl Acetate | 88.11 | 300 mL | - | Extraction Solvent |

| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - | Neutralization |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |

2.3.2. Step-by-Step Workflow

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent moisture from deactivating the Lewis acid catalyst.[5]

-

Initial Charging: Charge the flask with Orcinol (12.4 g) and anhydrous dichloroethane (150 mL). Stir the mixture to achieve dissolution or a fine suspension.

-

Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly add the boron trifluoride etherate (35.5 mL) to the stirred mixture over 20 minutes.

-

Acylation: Add the acetic anhydride (11.2 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back down to 0°C. Cautiously and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 mL of 2M HCl to decompose the catalyst complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure 3,5-Dihydroxy-4-acetyltoluene as a solid.

Causality Behind Experimental Choices

-

Choice of Orcinol: As the direct precursor containing the required 3,5-dihydroxy-toluene scaffold, Orcinol is the most logical and atom-economical starting material.

-

Anhydrous Conditions: Lewis acids like BF₃ are extremely sensitive to water. Any moisture present will react preferentially with the catalyst, rendering it inactive and drastically reducing the reaction yield.[5]

-

Excess Lewis Acid: More than two molar equivalents of BF₃ are used relative to Orcinol. This is because the Lewis acid will form complexes with the two acidic phenolic protons and the carbonyl oxygen of the product, in addition to its catalytic role with the anhydride. A stoichiometric excess ensures enough free catalyst is available to drive the reaction.[6]

-

Temperature Control: The initial addition is performed at a low temperature (0-10°C) to control the exothermic reaction between the Lewis acid and the reactants. The subsequent heating to 80°C provides the necessary activation energy for the acylation to proceed to completion in a reasonable timeframe.[5]

-

Acidic Workup: The hydrolysis step with HCl is crucial not only to decompose the Lewis acid but also to break down the aluminum or boron complexes formed with the hydroxyl and ketone groups of the product, thereby liberating the desired molecule.[8]

Alternative Pathway: The Fries Rearrangement

The Fries Rearrangement is a powerful method for synthesizing hydroxyaryl ketones from phenolic esters.[3][6] It is an intramolecular rearrangement that, unlike direct acylation, separates the ester formation and acylation steps.

Principle and Workflow

The process involves two distinct transformations:

-

Esterification: Orcinol is first reacted with excess acetic anhydride (often with a base or acid catalyst) to form Orcinol diacetate. This step protects the hydroxyl groups and sets up the migrating acyl groups.

-

Rearrangement: The isolated Orcinol diacetate is then treated with a Lewis acid (commonly AlCl₃) and heated.[8] The Lewis acid facilitates the migration of one of the acetyl groups from the ester oxygen to an ortho position on the aromatic ring.[3]

Caption: Workflow for the Fries Rearrangement synthesis route.

Key Considerations and Selectivity

The Fries Rearrangement is ortho- and para-selective. The regiochemical outcome is highly dependent on reaction conditions:

-

Low Temperatures: Generally favor the formation of the para-rearranged product, which is often the thermodynamically more stable isomer.

-

High Temperatures: Tend to favor the ortho-rearranged product, which is considered the kinetic product due to the formation of a stable six-membered chelate complex with the Lewis acid and the adjacent hydroxyl group.[3]

For the synthesis of 3,5-Dihydroxy-4-acetyltoluene, the target is the ortho product (relative to the adjacent hydroxyl). Therefore, higher reaction temperatures (e.g., >120°C) would typically be employed during the rearrangement step to favor its formation.[3][8]

Comparison of Synthetic Pathways

| Feature | Friedel-Crafts Acylation | Fries Rearrangement |

| Number of Steps | One primary reaction step | Two distinct steps (esterification, rearrangement) |

| Starting Material | Orcinol | Orcinol |

| Key Reagent | Acylating agent + Lewis Acid | Acylating agent, then separate Lewis Acid |

| Regioselectivity | Generally good for activated systems like Orcinol | Highly dependent on temperature and solvent |

| Potential Issues | Di-acylation, catalyst deactivation by moisture | Incomplete rearrangement, mixture of isomers |

| Typical Yields | Can be high with optimized conditions | Variable, depends heavily on rearrangement efficiency |

Conclusion

The synthesis of 3,5-Dihydroxy-4-acetyltoluene is most effectively achieved via the direct Friedel-Crafts acylation of Orcinol. This single-step method offers a robust and scalable route, provided that anhydrous conditions and appropriate stoichiometry of the Lewis acid catalyst are strictly maintained. While the Fries Rearrangement presents a classic and mechanistically interesting alternative, its two-step nature and the critical dependence on temperature for achieving the correct ortho regioselectivity make it a more complex process for this specific target. For researchers and drug development professionals requiring reliable access to this important intermediate, the optimized Friedel-Crafts protocol described herein represents the most practical and efficient synthetic strategy.

References

-

Amin, G. C., & Shah, N. M. (n.d.). 2,5-dihydroxyacetophenone. Organic Syntheses Procedure. Retrieved from [Link]

-

Future Medicine. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN116332729B - Preparation method of 3, 5-dihydroxytoluene.

-

PubChem. (n.d.). 3,5-Dihydroxy-4-acetyltoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.

-

Journal of Saudi Chemical Society. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (1937). STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives. Retrieved from [Link]

Sources

- 1. 3,5-DIHYDROXY-4-ACETYLTOLUENE | 1634-34-0 [chemicalbook.com]

- 2. 3,5-Dihydroxy-4-acetyltoluene | C9H10O3 | CID 10419531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries重排 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone, a key organic compound with significant potential in various scientific domains. As a derivative of resorcinol, its unique structural features—a dihydroxylated phenyl ring coupled with an ethanone group—confer distinct physical and chemical properties that are of considerable interest in medicinal chemistry and materials science. This document details the compound's identity, physical characteristics, spectroscopic profile, and chemical reactivity. It includes field-proven experimental protocols, causality-driven explanations for methodological choices, and authoritative references to ensure scientific integrity and practical applicability for professionals in drug development and chemical research.

Compound Identification and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The systematic nomenclature, registration numbers, and structural formula are crucial for unambiguous communication and information retrieval.

The compound 1-(2,6-dihydroxy-4-methylphenyl)ethanone, also known as 2',6'-Dihydroxy-4'-methylacetophenone, is a substituted acetophenone. Its core structure is a 2-methylresorcinol moiety acylated at the position ortho to both hydroxyl groups.

| Identifier | Value | Source |

| IUPAC Name | 1-(2,6-dihydroxy-4-methylphenyl)ethanone | - |

| CAS Number | 1634-34-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| InChI Key | CUYUORWXJSURNV-UHFFFAOYSA-N |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior. The diagram below illustrates the key features of 1-(2,6-dihydroxy-4-methylphenyl)ethanone, including the acetyl group and the two phenolic hydroxyl groups on the methylated benzene ring.

Caption: Chemical structure of 1-(2,6-dihydroxy-4-methylphenyl)ethanone.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. They provide insights into the intermolecular forces and overall stability.

| Property | Value | Notes | Source |

| Physical Form | Solid | Typically a crystalline powder. | |

| Melting Point | 150-154 °C | A related isomer, 2',4'-dihydroxy-3'-methylacetophenone, melts in this range. Data for the exact 2,6-dihydroxy isomer is sparse, but this provides a reasonable estimate. | [2] |

| Boiling Point | 254.38 °C (rough estimate) | Estimated value for the related isomer 2',4'-dihydroxy-3'-methylacetophenone. | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO. | Phenolic compounds and ketones are generally soluble in polar organic solvents. Solubility in water is expected to be low due to the aromatic ring and methyl group, though the hydroxyl groups will contribute some solubility. | [3][4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | Recommended for maintaining stability and preventing degradation. | [2] |

Experimental Protocol: Melting Point Determination

Principle: The melting point is a fundamental and sensitive indicator of purity. For a pure crystalline solid, the melting range is narrow. Impurities typically depress and broaden the melting range. The capillary method is a standard, reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 1-(2,6-dihydroxy-4-methylphenyl)ethanone is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Expert Insight: Tightly packing the sample ensures uniform heat transfer, leading to a more accurate and sharp melting point reading.

-

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp).

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring the observed temperature accurately reflects the phase transition.

-

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Validation: The protocol is validated by measuring the melting point of a known standard (e.g., benzoic acid) to confirm the apparatus's calibration.

Spectroscopic Profile

Spectroscopic data provides a "fingerprint" of the molecule, allowing for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

-

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

-

Aromatic Protons (Ar-H): Signals expected in the δ 6.0-7.5 ppm region. The two protons on the aromatic ring would appear as distinct signals due to their unique environments.

-

Hydroxyl Protons (-OH): Broad signals that can appear over a wide chemical shift range (typically δ 4-12 ppm), depending on solvent and concentration. Their position is variable and they can exchange with D₂O.

-

Methyl Protons (Ar-CH₃): A sharp singlet expected around δ 2.1-2.5 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet expected around δ 2.5-2.7 ppm.[5]

-

-

¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically > δ 190 ppm.[6]

-

Aromatic Carbons (Ar-C): Multiple signals in the δ 100-160 ppm range. Carbons attached to oxygen (C-OH) will be further downfield.

-

Methyl Carbons (-CH₃): Signals in the shielded region, typically δ 15-30 ppm.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

-

O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1630-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group typically lowers the frequency from a typical ketone (~1715 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, which aid in confirming the molecular formula and structure.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule. For C₉H₁₀O₃, the expected m/z would be approximately 166.06.

-

Key Fragmentation: A prominent fragment is often observed corresponding to the loss of a methyl group ([M-15]⁺) from the acetyl moiety, resulting in a stable acylium ion. Another common fragmentation is the loss of the acetyl group ([M-43]⁺).

Chemical Properties and Reactivity

The reactivity of 1-(2,6-dihydroxy-4-methylphenyl)ethanone is governed by its three primary functional groups: the two phenolic hydroxyls and the ketone.

Acidity and Phenolic Character

The hydroxyl groups are weakly acidic and will react with strong bases to form phenoxide ions. The electron-withdrawing acetyl group ortho to the hydroxyls increases their acidity compared to a simple phenol.

Reactivity of the Aromatic Ring

The two hydroxyl groups are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution.[7] This makes the aromatic ring highly susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions. The positions ortho and para to the hydroxyl groups are electronically enriched.

Reactions of the Hydroxyl Groups

The phenolic hydroxyls can undergo standard reactions such as:

-

Etherification (e.g., Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Workflow Visualization: Diacetylation Reaction

The following diagram illustrates a typical workflow for the esterification (diacetylation) of the hydroxyl groups, a common reaction to protect the phenols or modify the compound's properties.

Caption: Experimental workflow for the diacetylation of the subject compound.

Synthesis Overview

A common and effective method for synthesizing this class of compounds is through the Friedel-Crafts acylation of the corresponding substituted phenol.[8]

Principle: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For highly activated rings like resorcinols, milder conditions can often be employed.

Synthetic Route Visualization

Caption: A generalized synthetic route via Friedel-Crafts acylation.

Conclusion

1-(2,6-dihydroxy-4-methylphenyl)ethanone is a multifunctional organic compound with well-defined physical and chemical properties. Its resorcinol core makes it a highly reactive and versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and specialty chemicals. The data and protocols presented in this guide provide a solid foundation for researchers to handle, analyze, and modify this compound with confidence, ensuring both safety and experimental success. The combination of its phenolic and ketonic functionalities offers a rich landscape for chemical exploration and application development.

References

-

Arctom Scientific. (n.d.). 2',6'-Dihydroxy-4'-methylacetophenone. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.).CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.

-

Aakash Institute. (n.d.). Resorcinol in chemistry: Definition, Types and Importance. Retrieved January 9, 2026, from [Link]

-

Britannica. (n.d.). Resorcinol. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 9, 2026, from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 10139-84-1 CAS MSDS (2',4'-DIHYDROXY-3'-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. resorcinol in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Resorcinol | Synthesis, Derivatives, Reactions | Britannica [britannica.com]

- 8. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 1-(2,6-Dihydroxy-4-methylphenyl)ethanone (CAS 1634-34-0)

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation and confirmation of the compound registered under CAS number 1634-34-0, identified as 1-(2,6-Dihydroxy-4-methylphenyl)ethanone. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and logical frameworks required for unambiguous structure determination. The guide emphasizes the synergy between various spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, and underscores the importance of synthetic confirmation. Protocols are detailed with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating analytical system.

Introduction and Initial Characterization

The compound designated as CAS 1634-34-0 is 1-(2,6-Dihydroxy-4-methylphenyl)ethanone, a substituted aromatic ketone. It is also known by synonyms such as 2',6'-Dihydroxy-4'-methylacetophenone and p-Orcacetophenone. An initial investigation into this CAS number may present ambiguity due to similarly structured compounds. Therefore, a rigorous and systematic approach to structure elucidation is paramount.

The foundational step in the analysis of an unknown sample suspected to be CAS 1634-34-0 is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the preferred method for this, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol Degrees of Unsaturation: 5 (indicating an aromatic ring and a carbonyl group)

Spectroscopic Analysis Workflow

A multi-faceted spectroscopic approach is essential for piecing together the molecular structure. The following workflow outlines the logical progression of experiments and data interpretation.

Caption: Workflow for the Synthetic Confirmation of CAS 1634-34-0.

Experimental Protocol: Friedel-Crafts Acylation of Orcinol

Materials:

-

Orcinol (3,5-dihydroxytoluene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, dissolve orcinol in anhydrous nitrobenzene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride in portions while maintaining the temperature.

-

Add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(2,6-Dihydroxy-4-methylphenyl)ethanone.

The spectroscopic data (NMR, IR, MS) of the synthesized compound must be identical to that of the sample under investigation to confirm the structure.

Conclusion

The structural elucidation of CAS 1634-34-0, 1-(2,6-Dihydroxy-4-methylphenyl)ethanone, is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating data from IR, MS, and a full suite of NMR experiments, a confident structural proposal can be made. The final and most rigorous confirmation is achieved through chemical synthesis and a direct comparison of the spectroscopic data of the synthesized material with the unknown sample. This guide provides a robust framework for researchers to approach the structural determination of this and other related phenolic compounds with a high degree of scientific integrity.

References

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24135, 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Proprep. (n.d.). Ir spectra of acetophenone?. Retrieved from [Link]

- Wang, Y., & Liu, J. (2018). The Study of Infrared Spectra of Acetophenone Molecule. Journal of Physics: Conference Series, 1074, 012093.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

- Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]

- Mordhorst, S., & Andexer, J. N. (2018). Biocatalytic Friedel-Crafts Reactions. Chembiochem, 19(3), 224–237.

-

The Organic Chemistry Tutor. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Szafrański, P. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

nmrdb.org. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- De Silva, K. M. N., & Abeysinghe, W. S. M. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. J. Natn. Sci.

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

Chemsrc. (n.d.). 1-(2,6-Dihydroxy-4-methylphenyl)ethanone. Retrieved from [Link]

-

001Chemical. (n.d.). CAS No. 1634-34-0, 1-(2,6-Dihydroxy-4-methylphenyl)ethanone. Retrieved from [Link]

- Reusch, W. (2015, February 5). Mass Spectroscopy.

- Al-Salahi, R., et al. (2016). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 21(10), 1344.

- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

A Technical Guide to the Biological Activity Screening of 2-Acetyl-5-methylresorcinol

Abstract

2-Acetyl-5-methylresorcinol, a derivative of the well-studied resorcinol scaffold, presents a compelling candidate for biological activity screening. Its phenolic structure, characterized by hydroxyl groups on an aromatic ring, suggests a high potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a structured, in-depth framework for the systematic evaluation of 2-Acetyl-5-methylresorcinol. It details a tiered screening cascade, from broad primary assays to specific mechanism-of-action studies, supported by field-proven protocols and data interpretation insights. The methodologies are designed to be robust and self-validating, incorporating essential controls to ensure scientific integrity. This document serves as a comprehensive technical resource for researchers aiming to unlock the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale

Resorcinol (1,3-dihydroxybenzene) and its derivatives are a class of phenolic compounds known for their diverse biological activities.[1] The presence of hydroxyl groups makes them effective hydrogen donors and metal chelators, which underpins their potent antioxidant properties. The specific compound of interest, 2-Acetyl-5-methylresorcinol, adds an acetyl group and a methyl group to this core structure. These modifications can significantly influence its physicochemical properties—such as lipophilicity and steric hindrance—thereby modulating its biological activity and potential for target-specific interactions.

The logical starting point for screening is based on this chemical structure. The phenolic hydroxyls are prime candidates for radical scavenging, while the overall structure may interact with various biological targets, including enzymes and microbial cell membranes. This guide proposes a hierarchical screening strategy to efficiently probe these potential activities.

A Tiered Approach to Biological Screening

A successful screening campaign does not test for everything at once. It follows a logical progression from broad, cost-effective assays to more complex, resource-intensive investigations. This tiered approach ensures that efforts are focused on the most promising activities identified in the initial phases.

Caption: A tiered workflow for screening 2-Acetyl-5-methylresorcinol.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to cast a wide net and identify any significant biological activity. The assays are typically cell-free (biochemical) or use simple, robust cell-based models.

Antioxidant Activity Screening

Principle: Antioxidant assays measure the capacity of a compound to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard, colorimetric methods where the reduction of a stable radical by the antioxidant compound results in a measurable color change.[2][3]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the DPPH solution.

-

Add 100 µL of the test compound dilutions (or standard/methanol blank).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Plot the % inhibition against concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Data Presentation: Antioxidant Activity

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 2-Acetyl-5-methylresorcinol | [Result] | [Result] |

| Trolox (Positive Control) | [Result] | [Result] |

Antimicrobial Activity Screening

Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] This method is versatile and can be used for bacteria and fungi.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Assay Procedure (96-well plate format):

-

Add 100 µL of sterile broth to each well.

-

Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution across the plate.

-

Inoculate each well with 10 µL of the standardized microbial suspension.

-

Include positive controls (known antibiotic, e.g., ciprofloxacin), negative controls (no compound), and sterility controls (no microbes).

-

-

Incubation:

-

Incubate plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

-

Measurement:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A viability indicator like resazurin can also be used for a colorimetric endpoint.[8]

-

Data Presentation: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| S. aureus (Gram-positive) | [Result] |

| E. coli (Gram-negative) | [Result] |

| C. albicans (Fungus) | [Result] |

| Ciprofloxacin (Control) | [Result] |

General Cytotoxicity Screening

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[10][11] This initial screen should be performed on a non-cancerous, normal cell line (e.g., human dermal fibroblasts) to establish a baseline toxicity profile.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-Acetyl-5-methylresorcinol in a complete culture medium.

-

Replace the old medium with the medium containing the test compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

-

Assay Procedure:

-

After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubate for 3-4 hours at 37°C until purple precipitate is visible.[10]

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance at ~570 nm.

-

Tier 2: Secondary & Mechanistic Screening

If promising activity ("hits") is found in Tier 1, the next step is to confirm and characterize this activity with more specific assays.

Anti-inflammatory Activity

Principle: Inflammation is a complex biological response. Simple in vitro assays can provide preliminary evidence of anti-inflammatory potential.[13] The inhibition of protein denaturation is a well-established method, as denaturation of proteins is a hallmark of inflammation.[14][15] Additionally, inhibiting enzymes like lipoxygenase (LOX), which are key to producing inflammatory mediators, is a common screening target.[16]

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture:

-

Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

-

Incubation:

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.[15]

-

-

Measurement:

-

Calculation:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Anticancer Specificity

Principle: A promising anticancer agent should exhibit selective cytotoxicity towards cancer cells while sparing normal cells. If general cytotoxicity was low in Tier 1, the MTT assay is repeated using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A compound with a significantly lower IC50 for cancer cells compared to normal cells is considered a selective "hit."

Tier 3: Advanced Cellular & Pathway Analysis

For confirmed, selective hits from Tier 2, advanced assays are required to elucidate the molecular mechanism of action.

NF-κB Signaling Pathway Analysis

Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[18] Its dysregulation is linked to chronic inflammatory diseases and many cancers.[18][19] Therefore, inhibiting the NF-κB pathway is a major therapeutic strategy.[20][21] A reporter gene assay can be used to quantify the inhibition of this pathway.

Mechanism of NF-κB Activation and Potential Inhibition Upon stimulation by factors like TNF-α, the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.[18] This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[20] A small molecule inhibitor could block this cascade at several points, such as IKK activation or IκBα phosphorylation.[18]

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Use a stable cell line containing an NF-κB response element linked to a reporter gene (e.g., luciferase or β-lactamase).[19]

-

Procedure:

-

Plate the reporter cells and treat with various concentrations of 2-Acetyl-5-methylresorcinol for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the pathway.

-

Incubate for an additional 6-8 hours.

-

-

Measurement:

-

Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol. A decrease in signal indicates inhibition of the NF-κB pathway.

-

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to screening the biological activities of 2-Acetyl-5-methylresorcinol. By progressing through a tiered system—from broad primary screens to specific mechanistic studies—researchers can efficiently identify and validate its most promising therapeutic properties. Positive results in any of these assays would warrant further investigation, including more advanced in vivo studies, to fully characterize the pharmacological profile of this compound and establish its potential as a lead for drug development.

References

- A comprehensive review of in vitro anti-inflammatory activity methods, advantages, and limitations. (2025). Vertex AI Search.

- Screening methods for natural products with antimicrobial activity: A review of the literature. (n.d.). Vertex AI Search.

-

Rios, J. L., Recio, M. C., & Villar, A. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. Journal of Ethnopharmacology, 23(2-3), 127–149. Retrieved from [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

What are NF-κB inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Retrieved from [Link]

-

Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. (2004). American Association for Cancer Research. Retrieved from [Link]

-

Screening methods for natural products with antimicrobial activity: A review of the literature. (1988). Scilit. Retrieved from [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved from [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed Central. Retrieved from [Link]

-

Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. (n.d.). ACS Publications. Retrieved from [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved from [Link]

-

A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE. Retrieved from [Link]

-

DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. Retrieved from [Link]

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. Retrieved from [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). PMC - NIH. Retrieved from [Link]

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-methylresorcinol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of acetyl resorcinol and investigation of the anti microbial potential of some of its metal complexes. (2022). ResearchGate. Retrieved from [Link]

-

OPINION ON 2-Methylresorcinol. (2008). European Commission. Retrieved from [Link]

- Method for simultaneously preparing 2-methyl resorcinol and 4-methyl resorcinol. (n.d.). Google Patents.

-

Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jove.com [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. clyte.tech [clyte.tech]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. journalajrb.com [journalajrb.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bbrc.in [bbrc.in]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 21. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Orcacetophenone: From Natural Isolation to Synthetic Archetype

Introduction: A Molecule of Historical and Scientific Significance

Orcacetophenone (2,4-dihydroxy-6-methylacetophenone) is a naturally occurring phenolic ketone that holds a distinct position in the annals of organic chemistry and pharmacology. First identified in the early 20th century from a botanical source, its simple yet functionalized aromatic structure became a key substrate for foundational synthetic reactions and, later, a scaffold for drug development. This guide provides an in-depth examination of the discovery, historical research, and core experimental methodologies associated with orcacetophenone. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this molecule's origins and its enduring relevance. We will explore the causality behind its synthesis, the protocols that defined its study, and the early biological insights that hinted at its potential.

The Genesis of Orcacetophenone: Discovery and Structural Elucidation

The discovery of orcacetophenone is a classic example of natural product chemistry, tracing back to the investigation of medicinal plants. The compound was first isolated from the root of the primrose, Primula officinalis L., by the French pharmacist and chemist Maurice Goris in the early 1900s. This initial work was part of a broader effort to identify the active chemical principles within traditional herbal remedies.

However, the definitive structural elucidation and synthesis were accomplished later. In a pivotal 1935 paper, German chemists A. Sonn and C. Bülow confirmed its structure as 2,4-dihydroxy-6-methylacetophenone. Their work was crucial as it moved the study of orcacetophenone from the realm of natural product isolation to that of synthetic organic chemistry, enabling its production in the laboratory for further investigation. This transition was powered by the application of newly developed synthetic methods, most notably the Hoesch reaction.

Foundational Synthetic Protocol: The Houben-Hoesch Reaction

The ability to synthesize orcacetophenone reliably was paramount for its detailed study. The Houben-Hoesch reaction, an extension of the Gattermann reaction, emerged as the definitive method.[1] This reaction acylates electron-rich aromatic compounds, such as polyhydric phenols, using a nitrile as the acylating agent. Its application to orcinol (3,5-dihydroxytoluene) provided a direct and efficient route to orcacetophenone.

Objective: To synthesize 2,4-dihydroxy-6-methylacetophenone via the Hoesch condensation of orcinol and acetonitrile.

Causality and Mechanistic Insights: The Hoesch reaction is predicated on generating a potent electrophile from a relatively non-reactive nitrile. Dry hydrogen chloride and a Lewis acid catalyst (zinc chloride) activate the nitrile, forming a highly reactive nitrilium ion intermediate. The electron-rich orcinol ring then acts as a nucleophile, attacking the electrophilic carbon of the intermediate. The resulting imine is subsequently hydrolyzed during aqueous workup to yield the stable aryl ketone. The choice of a polyhydric phenol like orcinol is critical, as its high electron density is necessary to drive the reaction with the activated nitrile.

Experimental Methodology:

-

Reaction Assembly: A solution of equimolar quantities of orcinol and acetonitrile in anhydrous ether is prepared in a three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Catalyst Introduction: Anhydrous zinc chloride (approx. 0.5 equivalents) is added to the mixture.

-

Electrophile Generation: A steady stream of dry hydrogen chloride gas is bubbled through the cooled (ice bath) and vigorously stirred solution. The reaction proceeds over several hours, during which a ketimine hydrochloride intermediate precipitates as a thick oil or solid.

-

Hydrolysis: After the reaction is complete, the ether is decanted, and the intermediate is hydrolyzed by heating with dilute hydrochloric acid (e.g., 10% HCl) on a steam bath for approximately one hour.

-

Isolation and Purification: Upon cooling, crude orcacetophenone crystallizes from the aqueous solution. It is collected by vacuum filtration, washed with cold water, and purified by recrystallization from hot water (often with a small amount of charcoal to decolorize) to yield off-white needles.

Caption: Workflow of the Houben-Hoesch synthesis of orcacetophenone.

Physicochemical Data and Early Biological Interest

The synthesis of orcacetophenone allowed for its thorough characterization and sparked interest in its biological properties, which was common for novel phenolic compounds during this era. While extensive early pharmacological data is scarce, related polyhydroxy ketones were investigated for a range of activities, including use as antiseptics and anthelmintics.[2] This general interest in simple, synthetically accessible phenolic compounds provided the logical basis for the subsequent, more detailed biological studies of orcacetophenone and its derivatives.

Table 1: Physicochemical Properties of Orcacetophenone

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | N/A |

| Molar Mass | 166.17 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 158-161 °C | N/A |

| IUPAC Name | 1-(2,4-dihydroxy-6-methylphenyl)ethanone | N/A |

| Solubility | Soluble in ethanol, ether, acetone, hot water | N/A |

Conclusion and Legacy

The story of orcacetophenone is a microcosm of progress in 20th-century chemical science. Its journey from a constituent of a folk remedy to a well-characterized, synthetically accessible molecule showcases the critical interplay between natural product isolation, structural elucidation, and the development of robust synthetic methodologies. The Houben-Hoesch reaction, in particular, provided the essential tool to unlock the study of orcacetophenone and related compounds, establishing a foundation that contemporary researchers in medicinal chemistry and drug development continue to build upon. The early interest in the biological potential of this structural class has blossomed into modern research programs investigating its derivatives for antimicrobial, anti-inflammatory, and antineoplastic activities, demonstrating the enduring legacy of this foundational molecule.

References

-

Hoesch, K. (1915). Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone. Berichte der deutschen chemischen Gesellschaft, 48(1), 1122-1133. [Link]

- Sonn, A., & Bülow, C. (1935). Über die Synthese des Orcacetophenons (2, 4-Dioxy-6-methyl-acetophenon). Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(8), 1691-1692.

- Houben, J., & Fischer, W. (1930). Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol-keton-imiden und Ketonen (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 63(9), 2464-2472.

-

Spoerri, P. E., & DuBois, A. S. (1949). The Hoesch Synthesis. Organic Reactions, 5(9), 387-412. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 3,5-Dihydroxy-4-acetyltoluene for Drug Discovery Professionals

Foreword: Navigating the Known and the Novel

The landscape of drug discovery is one of constant exploration, where known chemical scaffolds are often revisited in the search for novel therapeutic agents. 3,5-Dihydroxy-4-acetyltoluene, a member of the acetophenone class, represents one such molecule of interest. While its direct biological activities are not yet extensively documented in peer-reviewed literature, its structural similarity to other well-characterized phenolic compounds provides a strong rationale for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of 3,5-Dihydroxy-4-acetyltoluene's chemical properties, its role as a synthetic intermediate, and a scientifically-grounded exploration of its potential therapeutic applications. We will delve into the mechanistic rationale for its investigation, supported by data from structurally related compounds, and provide detailed, field-proven experimental protocols for its evaluation.

Compound Profile: 3,5-Dihydroxy-4-acetyltoluene

3,5-Dihydroxy-4-acetyltoluene, also known as p-Orcacetophenone or 1-(2,6-Dihydroxy-4-methylphenyl)ethanone, is a phenolic compound that serves as a versatile building block in organic synthesis.[1] Its utility has been noted in the production of various pharmaceutical and agrochemical intermediates.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| IUPAC Name | 1-(2,6-dihydroxy-4-methylphenyl)ethanone | PubChem |

| Synonyms | p-Orcacetophenone, 2-Acetyl-5-methylresorcinol | PubChem |

| Molecular Formula | C9H10O3 | PubChem |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Solid (powder) | Sigma-Aldrich |

| CAS Number | 1634-34-0 | PubChem |

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While direct therapeutic applications of 3,5-Dihydroxy-4-acetyltoluene are not yet established, its chemical structure, a dihydroxylated acetophenone, is shared by numerous compounds with demonstrated biological activities. This structural analogy allows us to hypothesize potential therapeutic avenues for investigation.

Anti-inflammatory Potential

Inflammation is a critical physiological response that, when dysregulated, contributes to a wide range of pathologies. Many phenolic compounds exert anti-inflammatory effects, and acetophenone derivatives are no exception.

Mechanistic Hypothesis: Based on studies of structurally similar compounds like p-hydroxyacetophenone, a potential anti-inflammatory mechanism for 3,5-Dihydroxy-4-acetyltoluene could involve the modulation of the NF-κB (nuclear factor kappa B) signaling pathway.[3] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[3] Inhibition of NF-κB activation would, therefore, lead to a downstream reduction in these inflammatory mediators.

Caption: Hypothesized anti-inflammatory mechanism of 3,5-Dihydroxy-4-acetyltoluene.

Antioxidant Activity

The phenolic hydroxyl groups in 3,5-Dihydroxy-4-acetyltoluene are characteristic features of many antioxidant compounds. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in many diseases. The antioxidant properties of various natural and synthetic polyphenol compounds are well-documented.

A Roadmap for Investigation: Experimental Protocols

To validate the therapeutic potential of 3,5-Dihydroxy-4-acetyltoluene, a systematic, multi-tiered experimental approach is necessary. The following protocols provide a robust framework for such an investigation.

In Vitro Evaluation

3.1.1. Cytotoxicity Assessment (MTT Assay)

-

Rationale: It is crucial to determine the concentration range at which the compound is non-toxic to cells before assessing its biological activity.

-

Methodology:

-

Seed relevant cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies) in 96-well plates.

-

After 24 hours of incubation, treat the cells with a serial dilution of 3,5-Dihydroxy-4-acetyltoluene (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

3.1.2. Anti-inflammatory Activity (Nitric Oxide Assay)

-

Rationale: To quantify the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in activated macrophages.

-

Methodology:

-

Pre-treat RAW 264.7 cells with non-toxic concentrations of 3,5-Dihydroxy-4-acetyltoluene for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Determine the NO concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated group.

-

3.1.3. Antioxidant Capacity (DPPH Assay)

-

Rationale: To assess the direct free radical scavenging activity of the compound.

-

Methodology:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add various concentrations of 3,5-Dihydroxy-4-acetyltoluene to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the decrease in absorbance at 517 nm.

-

Calculate the radical scavenging activity, with ascorbic acid or Trolox as a positive control.

-

In Vivo Validation

Should in vitro results be promising, the next logical step is to assess the compound's efficacy in a living organism.

Experimental Workflow for In Vivo Anti-inflammatory Assessment:

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Future Directions and Conclusion

3,5-Dihydroxy-4-acetyltoluene stands as a compound with untapped therapeutic potential. Its structural characteristics, shared with known bioactive molecules, strongly suggest that it may possess valuable anti-inflammatory and antioxidant properties. The lack of extensive research on this specific molecule presents a unique opportunity for novel discoveries.

The path forward requires a systematic and rigorous evaluation, beginning with the in vitro assays outlined in this guide. Positive results would warrant progression to in vivo models to establish efficacy and safety. Further studies could then focus on elucidating the precise molecular targets and signaling pathways modulated by this compound.

References

-

Title: p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models Source: PubMed URL: [Link]

-

Title: 3,5-Dihydroxy-4-acetyltoluene Source: Ecrins Therapeutics URL: [Link]

-

Title: 3,5-Dihydroxy-4-acetyltoluene | C9H10O3 Source: PubChem URL: [Link]

Sources

- 1. 3,5-Dihydroxy-4-acetyltoluene | ecrins-therapeutics [ecrins-therapeutics.com]

- 2. 3,5-Dihydroxy-4-acetyltoluene | C9H10O3 | CID 10419531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

2',6'-Dihydroxy-4'-methylacetophenone mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2',6'-Dihydroxy-4'-methoxyacetophenone and Related Phenolic Ketones

Foreword for the Research Professional

This document serves as a comprehensive technical guide into the mechanistic underpinnings of 2',6'-dihydroxy-4'-methoxyacetophenone, a naturally occurring phenolic ketone. Initial inquiries into "2',6'-dihydroxy-4'-methylacetophenone" yielded limited specific data, suggesting a potential misnomer in common queries. Scientific literature extensively documents the biological activities of the methoxy- derivative, which is a well-characterized phytoalexin.[1] Therefore, this guide will focus on the authoritative data available for 2',6'-dihydroxy-4'-methoxyacetophenone and its structurally related analogues to provide a robust and scientifically grounded overview for researchers, scientists, and drug development professionals. We will delve into its core mechanisms, the experimental evidence supporting them, and the detailed protocols necessary for their validation.

Compound Profile: Physicochemical Properties and Synthesis

2',6'-Dihydroxy-4'-methoxyacetophenone is a phenolic compound first identified in the root tissues of Sanguisorba minor (salad burnet), where it acts as a phytoalexin—an antimicrobial compound produced by plants to defend against pathogens.[1][2] It belongs to the class of organic compounds known as alkyl-phenylketones.

Physicochemical Data

A summary of the key physicochemical properties is presented below for foundational reference.

| Property | Value | Source |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | PubChem[1][3] |

| Molecular Formula | C₉H₁₀O₄ | PubChem[1][3] |

| Molecular Weight | 182.17 g/mol | PubChem[1][3] |

| Synonyms | 4-O-Methylphloracetophenone, 7507-89-3 | PubChem[1][3] |

| Physical Description | Solid | Human Metabolome Database[1] |

| Melting Point | 141 - 142 °C | Human Metabolome Database[1] |

Plausible Synthetic Route

While this compound is naturally occurring, a plausible synthetic route can be achieved through established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a substituted aromatic precursor.[1] The synthesis would likely commence with 3,5-dihydroxyanisole, which serves as the foundational aromatic ring structure.

Caption: Plausible synthetic workflow for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Core Mechanisms of Action

The biological activities of acetophenones are profoundly influenced by the substitution patterns on the phenyl ring, particularly the presence of hydroxyl groups which are critical for antioxidant and anti-inflammatory effects.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by signaling molecules like prostaglandins and cytokines. Structurally related chalcones and acetophenones have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

The primary mechanism involves the inhibition of pro-inflammatory mediators. For instance, the related compound 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC) has been shown to significantly reduce the secretion of inflammatory proteins such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) from macrophages.[4] It also decreases nitrite levels, an indicator of nitric oxide (NO) production, which is a key inflammatory signaling molecule.[4] Furthermore, studies on other similar chalcones show potent inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the enzymes responsible for producing prostaglandins (like PGE₂) and NO, respectively.[5][6]

This inhibition is often rooted in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][7] In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β). Compounds like 2',6'-dihydroxy-4'-methoxyacetophenone are hypothesized to interfere with this process, preventing NF-κB activation and subsequent gene expression, thereby attenuating the inflammatory response.[5][6]

Caption: Inhibition of the NF-κB signaling pathway by acetophenone analogs.

Antioxidant Activity

The antioxidant potential of phenolic compounds like acetophenones is largely attributed to their ability to act as free radical scavengers. The hydroxyl (-OH) groups on the aromatic ring can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating damaging chain reactions. This activity is fundamental to mitigating oxidative stress, a pathological condition implicated in numerous chronic diseases. The presence of multiple hydroxyl groups, as in this compound, generally enhances this scavenging capacity.

Caption: Free radical scavenging by a phenolic antioxidant.

Antimicrobial and Antileishmanial Activity

As a phytoalexin, 2',6'-dihydroxy-4'-methoxyacetophenone possesses inherent antifungal properties, which is its primary defensive role in plants.[1] This activity is a key area of interest for agricultural and pharmaceutical applications.

Furthermore, the structurally similar 2',6'-dihydroxy-4'-methoxychalcone (DMC) has demonstrated potent and selective toxicity against the parasite Leishmania amazonensis.[1][8] Mechanistic studies revealed that DMC's effect is not due to the activation of the host macrophage's defense systems but is a direct action on the parasite.[8] Ultrastructural analysis showed that DMC induces significant damage to the parasite's mitochondria, causing them to become enlarged and disorganized, while leaving the host macrophage organelles unharmed.[8] This selective mitochondrial targeting suggests a promising therapeutic window and marks it as a lead compound for developing new antileishmanial drugs.[8]

Experimental Protocols and Methodologies

To ensure scientific integrity, the claims regarding the mechanisms of action must be supported by robust and reproducible experimental protocols. The following are detailed methodologies for assessing the key biological activities discussed.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol is designed to quantify the inhibition of key inflammatory mediators in a cell-based model.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 2',6'-dihydroxy-4'-methoxyacetophenone (or analog) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Quantification of Mediators:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess Reagent Assay.

-

Cytokines (TNF-α, IL-1β): Quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]

-

-

Data Analysis: Calculate the percentage inhibition of each mediator relative to the LPS-only control and determine the IC₅₀ value.

Western Blot Analysis for NF-κB Pathway Proteins

This workflow details the procedure for measuring changes in key protein expression levels, such as the p65 subunit of NF-κB.[6]

-

Protein Extraction: Following cell treatment and stimulation as described in 3.1, lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p65) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensity using imaging software and normalize the target protein signal to the loading control.

Caption: Standard experimental workflow for Western Blot analysis.

Summary and Future Directions

2',6'-dihydroxy-4'-methoxyacetophenone and its related analogs exhibit a compelling multi-target mechanism of action, primarily centered on potent anti-inflammatory and antioxidant activities. The core mechanisms involve the scavenging of free radicals and the suppression of pro-inflammatory gene expression through the inhibition of the NF-κB signaling pathway. Furthermore, its documented antifungal properties and the selective antileishmanial activity of its chalcone derivative highlight a broad therapeutic potential.

For drug development professionals, this class of compounds represents a promising scaffold. Future research should focus on:

-

Specific Target Identification: Elucidating the direct molecular targets within the NF-κB and other inflammatory pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogs to optimize potency and selectivity.

-

In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models of inflammatory diseases and parasitic infections.

The self-validating nature of the described protocols provides a clear and reliable framework for advancing these promising natural compounds from the laboratory toward clinical application.

References

- A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.

- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (n.d.). ScienceDirect.

- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (n.d.). ScienceDirect.